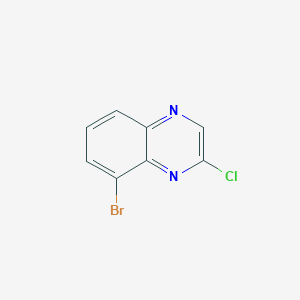

8-Bromo-2-chloroquinoxaline

描述

Significance of Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry Research

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. beilstein-journals.org Their structures are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics. chemicalbook.comchemscene.com In the realm of synthetic chemistry, these compounds are of paramount importance, with estimates suggesting that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. chemicalbook.comchemscene.com The presence of nitrogen atoms within a cyclic framework imparts unique physicochemical properties, such as the ability to form hydrogen bonds, which can lead to more stable complexes with biological targets like DNA. chemicalbook.comchemscene.com This structural and functional diversity makes them privileged scaffolds in drug design and versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.orgsmolecule.com

Overview of Quinoxaline (B1680401) Scaffolds in Modern Chemical Science

Among the myriad of nitrogen-containing heterocycles, the quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has attracted considerable research interest. pharmalego.com Quinoxaline derivatives exhibit a broad spectrum of biological activities and are recognized as important components in the development of therapeutic agents. moldb.com They are considered key structures for anticancer drugs, often acting as protein kinase inhibitors. thieme-connect.de Beyond their medicinal applications, quinoxaline-based molecules are utilized as dyes, fluorescent materials, and organic sensitizers in solar cells. pharmalego.com The versatility of the quinoxaline core has spurred extensive research into new synthetic strategies and methodologies to functionalize this important scaffold. pharmalego.commoldb.com

Contextualizing 8-Bromo-2-chloroquinoxaline within Halogenated Quinoxaline Research

Halogenated quinoxalines are a specific class of derivatives that serve as highly versatile intermediates in organic synthesis. The presence of halogen atoms provides reactive handles for further molecular elaboration, most notably through transition metal-catalyzed cross-coupling reactions. researchgate.net Compounds like this compound, which possess two different halogen atoms at distinct positions, are particularly valuable. This di-halogenation allows for selective and sequential functionalization, enabling the construction of complex molecular architectures from a single, well-defined starting material. Research on related compounds, such as 6-bromo-2-chloroquinoxaline, has demonstrated the potential for site-selective reactions, a critical aspect for controlled synthesis. chemicalbook.com Therefore, this compound represents a strategic building block within the broader field of halogenated quinoxaline research, offering potential pathways to novel pharmaceuticals and materials.

Structure

3D Structure

属性

IUPAC Name |

8-bromo-2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMDJQJCBFQCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731840 | |

| Record name | 8-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092500-67-8 | |

| Record name | 8-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Research Methodologies in Quinoxaline Studies

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is the cornerstone of molecular characterization. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the atomic and molecular structure of 8-Bromo-2-chloroquinoxaline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize quinoxaline (B1680401) derivatives. thieme-connect.de

In the ¹H NMR spectrum of a substituted quinoxaline, the chemical shifts (δ) and coupling constants (J) of the aromatic protons provide precise information about the substitution pattern on the heterocyclic ring. For this compound, the protons on the benzene (B151609) ring (H-5, H-6, H-7) and the pyrazine (B50134) ring (H-3) would each exhibit a unique signal. Based on analyses of closely related isomers like 7-bromo-2-chloroquinoxaline, the proton signals for the benzene portion are expected in the aromatic region, typically between δ 7.5 and 8.5 ppm. semanticscholar.orgechemi.com The single proton on the pyrazine ring (H-3) is anticipated to appear as a singlet at a downfield position, often above δ 8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. echemi.com

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom in the molecule. thieme-connect.de The carbon atoms directly bonded to the electronegative bromine and chlorine atoms (C-8 and C-2) would show characteristic chemical shifts. The general chemical shifts for the parent quinoxaline molecule serve as a baseline for interpreting the substituted derivative's spectrum. thieme-connect.de

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 7-Bromo-2-chloroquinoxaline (isomer) | H-3 | 9.04 | s | echemi.com |

| H-5 | 8.03 - 8.11 | m | ||

| H-6 | 8.03 - 8.11 | m | ||

| H-8 | 8.33 | d | ||

| 2,3-bis(bromomethyl)-6-chloroquinoxaline (related derivative) | H-5, H-7, H-8 | 8.06 (s, 1H), 8.00 (d, 1H), 7.73 (d, 1H) | s, d | semanticscholar.org |

| CH₂ | 4.89 | s |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula, C₈H₄BrClN₂. nih.gov The nominal molecular weight is 243.49 g/mol . moldb.comchemscene.com

A key feature in the mass spectrum of this compound is the distinct isotopic pattern of the molecular ion peak [M]⁺. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺), which is a definitive signature for a molecule containing one bromine and one chlorine atom. In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the compound is often observed as the protonated molecule [M+H]⁺. echemi.comnih.gov The fragmentation pattern of quinoxalines in the mass spectrometer typically involves the initial loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring. thieme-connect.de

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄BrClN₂ | chemscene.com |

| Molecular Weight | 243.49 g/mol | moldb.comchemscene.com |

| Expected [M+H]⁺ (for ⁷⁹Br, ³⁵Cl) | 242.94 | Calculated |

| Observed [M+H]⁺ for isomer 7-Bromo-2-chloroquinoxaline | 242.1 | echemi.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The analysis of IR spectra for quinoxaline and its derivatives reveals characteristic absorption bands. thieme-connect.de

The spectrum of this compound is expected to show several key features. Aromatic ring-stretching (C=C and C=N) vibrations typically appear in the 1620–1350 cm⁻¹ region. thieme-connect.de Absorptions between 1300–1000 cm⁻¹ can be assigned to C-H bending and ring-breathing modes. thieme-connect.de The presence of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds will give rise to characteristic stretching vibrations in the fingerprint region of the spectrum, generally below 800 cm⁻¹. These specific bands, while sometimes complex, help confirm the presence of the halogen substituents on the quinoxaline core. nih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | researchgate.net |

| C=N and C=C Ring Stretch | 1620 - 1350 | thieme-connect.de |

| C-H Bending / Ring Breathing | 1300 - 1000 | thieme-connect.de |

| C-Cl Stretch | ~750 | nih.gov |

| C-Br Stretch | < 690 | General IR tables |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are essential for separating components in a mixture, allowing for the assessment of product purity and the monitoring of reaction conversion.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of synthesized compounds. Commercial suppliers of this compound often use HPLC to certify purity, which is typically ≥98%. moldb.comchemscene.com

A typical HPLC analysis for a quinoxaline derivative would involve a reversed-phase column, such as a C18 column. The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.com The components are separated based on their polarity, and a UV detector is commonly used for detection, as the quinoxaline ring system strongly absorbs UV light. For basic compounds like quinoxalines, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide superior separation and peak shape. sielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or Mixed-Mode (e.g., Primesep 100) | sielc.com |

| Mobile Phase | Acetonitrile and Water with buffer (e.g., H₂SO₄ or Formic Acid) | sielc.com |

| Detection | UV (e.g., at 254 nm or 314 nm) | nih.govresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS or UHPLC-MS) is a highly sensitive and specific analytical technique that couples the high-resolution separation power of UPLC with the detection capabilities of mass spectrometry. mdpi.com This method is widely used in the analysis of quinoxaline derivatives for purity determination, reaction monitoring, and quantitative studies. nih.govchromatographyonline.com

The use of sub-2 µm particle columns in UPLC allows for faster analysis times and significantly improved resolution compared to traditional HPLC. chromatographyonline.com A common setup for quinoxaline analysis utilizes a C18 column with a gradient elution mobile phase, often composed of water and methanol or acetonitrile containing a small amount of formic acid to aid in the ionization process for MS detection. nih.govchromatographyonline.com The mass spectrometer, typically using an electrospray ionization (ESI) source, provides mass information for each eluting peak, allowing for confident identification and purity assessment of the target compound, this compound. nih.govmdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| System | Acquity UHPLC with a triple-quadrupole mass spectrometer | chromatographyonline.com |

| Column | Acquity UHPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) | chromatographyonline.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol/Acetonitrile | nih.govchromatographyonline.com |

| Flow Rate | 0.3 mL/min | nih.govchromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | chromatographyonline.com |

Solid-State Characterization for Crystalline Structures and Intermolecular Interactions

The comprehensive understanding of a molecule's properties and behavior in the solid state is critically dependent on the precise knowledge of its crystal structure and the nature of the interactions between adjacent molecules. For a compound like this compound, techniques such as X-ray Diffraction (XRD) and Hirshfeld Surface Analysis are indispensable tools.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the precise positions of the bromine and chlorine atoms on the quinoxaline core.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique set of reflections, is collected and analyzed. This analysis yields fundamental crystallographic data, which would be presented in a standardized format as shown in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₄BrClN₂ |

| Formula Weight | 243.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined |

| R-factor (%) | Value to be determined |

This table represents the type of data that would be generated from a single-crystal XRD study. The values are currently undetermined as no experimental data has been published.

From this data, crucial information such as bond lengths, bond angles, and torsion angles can be extracted, confirming the planarity of the quinoxaline ring system and the geometry of the substituent atoms.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Following the determination of the crystal structure by XRD, Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the intermolecular interactions that govern the crystal packing. This analysis is crucial for understanding how molecules of this compound would arrange themselves in the solid state.

The Hirshfeld surface is a unique molecular surface that partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on a dnorm map indicate close contacts, such as hydrogen bonds or halogen bonds, which are shorter than the van der Waals radii of the interacting atoms.

Hypothetical Breakdown of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Hypothetical Contribution (%) |

|---|---|

| H···H | Value to be determined |

| C···H / H···C | Value to be determined |

| N···H / H···N | Value to be determined |

| Br···H / H···Br | Value to be determined |

| Cl···H / H···Cl | Value to be determined |

| Br···C / C···Br | Value to be determined |

| Cl···C / C···Cl | Value to be determined |

| Br···N / N···Br | Value to be determined |

| Cl···N / N···Cl | Value to be determined |

| Br···Cl / Cl···Br | Value to be determined |

| π···π stacking | Value to be determined |

This table illustrates the quantitative data that would be obtained from a Hirshfeld surface analysis, highlighting the relative importance of various intermolecular forces in the crystal lattice. The values are currently undetermined.

Given the presence of bromine and chlorine atoms, the analysis for this compound would be particularly insightful for identifying and characterizing halogen bonding (C–Br···N, C–Cl···N, C–Br···Br, etc.) and other weak interactions that influence the supramolecular architecture.

Computational Chemistry and Theoretical Investigations of 8 Bromo 2 Chloroquinoxaline

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the properties of 8-Bromo-2-chloroquinoxaline at the atomic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and predict its behavior. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying quinoxaline (B1680401) derivatives. uctm.edu These calculations are typically performed with basis sets such as 6-311++G(2d,2p) to ensure a precise description of the molecule's electronic and geometric parameters. uctm.edu

Molecular Geometry Optimization and Electronic Structure Analysis

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. aps.org For quinoxaline derivatives, methods like DFT at the B3LYP/6-311++G(2d,2p) level are used to calculate optimized bond lengths, bond angles, and dihedral angles. uctm.edu The correlation between theoretically calculated parameters and experimental data, often obtained from X-ray diffraction, is typically very high, confirming the accuracy of the computational models. uctm.edu

This analysis reveals that the quinoxaline core has a trigonal planar geometry. uctm.edu The electronic structure analysis provides information about the distribution of electrons within the molecule, which is essential for understanding its properties and reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrClN₂ | chemscene.com |

| Molecular Weight | 243.49 g/mol | chemscene.com |

| TPSA (Topological Polar Surface Area) | 25.78 Ų | chemscene.com |

| LogP | 3.0457 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

In studies of similar quinoxaline structures, FMO analysis has been used to identify the most probable sites for nucleophilic and electrophilic attacks. uctm.edu The distribution of the HOMO and LUMO across the molecule indicates which atoms are most involved in these interactions. For instance, the analysis might show that nucleophilic reactivity is concentrated on specific carbon atoms in the aromatic ring, while electrophilic reactivity is influenced by heteroatoms. uctm.edu

Table 2: Principles of Frontier Molecular Orbital (FMO) Analysis

| Orbital | Role in Reactivity | Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Determines the nucleophilicity or basicity of the molecule. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Determines the electrophilicity or acidity of the molecule. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher polarizability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. dtic.milsemanticscholar.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. ucsb.edu

Red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack.

Green regions show neutral or zero potential.

For quinoxaline derivatives, MEP analysis helps in understanding how substituents and heteroatoms influence the electronic landscape of the molecule. uctm.edu For example, the nitrogen atoms in the quinoxaline ring typically create regions of negative potential, making them sites for electrophilic interaction, while the hydrogen atoms and electron-withdrawing groups create positive potential regions. uctm.edudtic.mil

Elucidation of Reaction Mechanisms through Computational Modeling (e.g., Oxidative Addition)

Computational modeling is instrumental in elucidating complex reaction mechanisms. For halogenated heteroaromatics like this compound, a key reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The rate-determining step in this reaction is often the oxidative addition of the aryl halide to the palladium(0) catalyst. researchgate.net

A critical question for a molecule with two different halogen atoms is site-selectivity. Generally, the reactivity of carbon-halogen bonds in oxidative addition follows the trend C-I > C-Br > C-Cl, based on bond dissociation energies. researchgate.net However, computational studies on similar systems, such as 6-bromo-2-chloroquinoxaline, have revealed that this trend can be overridden by the intrinsic electronic properties of the heterocyclic ring. researchgate.netrsc.org The C2 position in quinoxalines is highly electrophilic, which can significantly lower the activation energy for the oxidative addition at the C-Cl bond. researchgate.netrsc.org DFT calculations have shown that for 6-bromo-2-chloroquinoxaline, the Suzuki-Miyaura reaction proceeds preferentially at the C2-chloro position rather than the C6-bromo position. researchgate.netrsc.org This is attributed to the strong intrinsic electrophilicity at C2, which facilitates the oxidative addition to a greater extent than the lower bond dissociation energy of the C-Br bond. rsc.org This finding suggests that this compound would likely exhibit similar reactivity, with preferential coupling at the C2 position.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods are widely used in drug discovery to predict the biological activities of compounds and to understand their structure-activity relationships (SAR). mdpi.com For quinoxaline derivatives, which are known to possess a wide range of biological activities, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed. mdpi.comresearchgate.net

Molecular docking studies can screen quinoxaline derivatives against specific biological targets, such as protein kinases or enzymes, to predict their binding affinity and mode of interaction. SAR studies on quinoxaline derivatives have shown that the type and position of substituents on the quinoxaline ring are critical for their biological potency. mdpi.com For instance, research on certain quinoxaline 1,4-dioxides revealed that the presence of a halogen atom at position 7 was crucial for their anti-leishmaniasis activity. mdpi.com These in silico approaches allow for the rational design of new, more potent derivatives of this compound by guiding the modification of its structure to enhance interactions with a biological target.

Thermochemical Property and Reactivity Prediction (e.g., heats of formation, acid constants)

Quantum chemical calculations can accurately predict various thermochemical properties. By performing geometry optimization followed by vibrational frequency calculations using methods like DFT, it is possible to determine key thermodynamic data such as heats of formation, entropies, and Gibbs free energies. uctm.edu

The prediction of acid dissociation constants (pKa) is another important application. Although experimentally determining pKa values can be challenging, theoretical methods using thermodynamic cycles can provide reliable estimates. researchgate.net These calculations involve computing the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, often using a continuum solvation model. researchgate.net An error of just 1.36 kcal/mol in the calculated free energy change can lead to an error of one pKa unit, highlighting the need for high-level theoretical methods to achieve chemical accuracy. researchgate.net For this compound, these computational predictions of thermochemical properties are invaluable for understanding its stability, reactivity, and behavior in different chemical environments.

Applications in Medicinal Chemistry and Biological Sciences Research of Quinoxaline Derivatives

Design and Development of Bioactive Quinoxaline (B1680401) Derivatives

The core quinoxaline structure allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activity. This has led to the synthesis of a vast library of derivatives with tailored therapeutic profiles.

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, fungi, and mycobacteria.

Antibacterial Activity: Numerous studies have highlighted the antibacterial efficacy of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com For instance, a series of novel di-substituted sulfonylquinoxaline derivatives showed good to moderate activity against various bacterial strains, with some compounds exhibiting comparable minimum inhibitory concentrations (MIC) to the standard drug Norfloxacin against multi-drug resistant strains. nih.gov The mechanism of antibacterial action for some quinoxaline derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication. tandfonline.comnih.gov

Antifungal Activity: The antifungal properties of quinoxaline derivatives have also been well-documented. rsc.orgtandfonline.com Certain 3-hydrazinoquinoxaline-2-thiol derivatives have shown greater effectiveness than Amphotericin B against clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. tandfonline.com The antifungal mechanism of some derivatives is thought to involve the inhibition of fungal DNA synthesis, ultimately leading to cell death. tandfonline.com

Antitubercular Activity: Quinoxaline derivatives have emerged as promising candidates for the development of new antitubercular drugs. Their activity against Mycobacterium tuberculosis has been reported in several studies. mdpi.com

Table 1: Examples of Quinoxaline Derivatives with Antimicrobial Activity

| Compound Type | Target Organism(s) | Key Findings |

|---|---|---|

| Di-substituted sulfonylquinoxalines | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate antimicrobial activity, with some compounds showing efficacy against multi-drug resistant strains. nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | More effective than Amphotericin B against several clinical isolates. tandfonline.com |

| 2,3-dimethylquinoxaline (B146804) (DMQ) | Fungi | Broad-spectrum antifungal activity. tandfonline.com |

The antiviral potential of quinoxaline derivatives is a significant area of research, with studies demonstrating their efficacy against a range of viruses, including those responsible for major global health concerns. rsc.orgnih.govmdpi.comnih.gov

SARS-CoV-2: In the context of the COVID-19 pandemic, quinoxaline derivatives have been investigated as potential inhibitors of SARS-CoV-2. nih.govnih.govrsc.org Some derivatives have shown the ability to target key viral enzymes like the 3C-like protease (3CLpro) and papain-like protease (PLpro), which are essential for viral replication. rsc.org For example, a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline derivative was identified as a potential inhibitor of the main protease of SARS-CoV-2. nih.gov

HIV: Quinoxaline derivatives have been designed as novel anti-HIV agents. mdpi.commdpi.com A series of 6-chloro-7-fluoroquinoxaline derivatives with bulky substituents at positions 2 and 3 exhibited notable activity. mdpi.com

Influenza: Several quinoxaline derivatives have been identified as potential inhibitors of the influenza virus. nih.govnih.govresearchgate.netaip.org One mechanism of action involves targeting the non-structural protein 1 of influenza A (NS1A), which is crucial for viral replication. nih.govnih.gov A library of quinoxaline derivatives was shown to disrupt the interaction between NS1A and double-stranded RNA (dsRNA), with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Other Respiratory Pathogens: The antiviral activity of quinoxalines extends to other respiratory pathogens. rsc.orgresearcher.life Their broad-spectrum potential makes them attractive candidates for the development of therapies against various viral respiratory infections. researchgate.net

Table 2: Examples of Quinoxaline Derivatives with Antiviral Activity

| Compound Type | Viral Target | Key Findings |

|---|---|---|

| 3-methyl quinoxaline derivatives | SARS-CoV-2 3CLpro and PLpro | In silico and in vitro studies confirmed their ability to occupy the active sites of these essential viral enzymes. rsc.org |

| 6-chloro-7-fluoroquinoxaline derivatives | HIV | Derivatives with bulky substituents showed enhanced anti-HIV activity. mdpi.com |

| 2,3,6-substituted quinoxaline derivatives | Influenza A NS1A protein | Disrupted the NS1A-dsRNA interaction, inhibiting viral replication. nih.govnih.gov |

Quinoxaline derivatives represent a promising class of anticancer agents, with numerous studies demonstrating their potent antiproliferative effects against a variety of cancer cell lines. nih.govrsc.orgresearchgate.netekb.egfarmaceut.org

The anticancer activity of quinoxalines is often attributed to their ability to act as selective ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell growth and survival. nih.govekb.eg These include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). nih.govekb.egrsc.org

Several quinoxaline-based compounds have shown significant growth inhibitory activity against various cancer cell lines, including those of the breast, colon, and liver. nih.govrsc.orgresearchgate.net For example, certain quinoxaline derivatives bearing amide and sulphonamide moieties have been reported to inhibit the growth of human tumor cell lines. nih.gov Some quinoxaline derivatives have also been found to induce apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov

Table 3: Examples of Quinoxaline Derivatives with Anticancer Activity

| Compound Type | Mechanism of Action | Target Cancer Cell Lines |

|---|---|---|

| Quinoxaline-based scaffolds with amide, sulphonamide, and urea moieties | Kinase inhibition (e.g., VEGFR) | HCT116 (colon), HepG2 (liver), MCF-7 (breast). nih.gov |

| Aminoalcohol-based quinoxalines (DEQX and OAQX) | Induction of apoptosis | Ht-29 (colon). nih.gov |

| Quinoxaline 1,4-di-N-oxides (QdNOs) | Topoisomerase II inhibition | Various tumor cell lines. farmaceut.org |

While the provided search results focus more on other therapeutic areas, the broad biological activity of quinoxaline derivatives suggests their potential for investigation in the context of neurodegenerative disorders and central nervous system (CNS) activity. The diverse pharmacological properties of this scaffold warrant further exploration into its effects on neurological pathways and diseases.

Quinoxaline derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them promising candidates for the development of new treatments for pain and inflammation. nih.govunav.eduresearchgate.netnih.govipp.pt

Anti-inflammatory Activity: The anti-inflammatory effects of quinoxalines are attributed to their ability to inhibit various inflammatory mediators. nih.govipp.pt Studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Some quinoxaline 1,4-di-N-oxide derivatives have exhibited in vivo anti-inflammatory effects superior to the reference drug indomethacin. unav.eduipp.pt The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). rsc.orgunav.edunih.govipp.pt

Analgesic Properties: In addition to their anti-inflammatory effects, several quinoxaline derivatives have shown peripheral analgesic activity. nih.govresearchgate.netijbpas.com For instance, aminoalcohol-based quinoxalines have demonstrated a significant reduction in pain in preclinical models. nih.gov

Table 4: Examples of Quinoxaline Derivatives with Anti-inflammatory and Analgesic Activity

| Compound Type | Mechanism of Action | Biological Effect |

|---|---|---|

| Aminoalcohol-based quinoxalines (DEQX and OAQX) | Reduction of pro-inflammatory cytokines (IL-1β, TNF-α) | Anti-inflammatory and peripheral analgesic. nih.gov |

| Quinoxaline 1,4-di-N-oxide derivatives | Inhibition of lipoxygenase (LOX) | Potent in vivo anti-inflammatory effects. unav.eduipp.pt |

| Various substituted quinoxalines | Inhibition of cyclooxygenase (COX) | Anti-inflammatory and analgesic. rsc.orgnih.gov |

Mechanistic Studies of Biological Activity of Quinoxaline Compounds

Understanding the mechanism of action is crucial for the rational design and optimization of quinoxaline-based drugs. The diverse biological activities of these compounds are a result of their interaction with various molecular targets.

For their antimicrobial activity , a key mechanism for some quinoxaline derivatives is the inhibition of bacterial DNA gyrase. tandfonline.comnih.gov In the case of antifungal activity , inhibition of DNA synthesis has been proposed. tandfonline.com

The antiviral activity of quinoxalines often involves the targeting of specific viral proteins. For influenza, this includes the NS1A protein, where derivatives disrupt its interaction with dsRNA. nih.govnih.gov In the context of SARS-CoV-2, the inhibition of essential proteases like 3CLpro and PLpro is a primary mechanism. rsc.org

In cancer , the predominant mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases that are overactive in cancer cells, such as VEGFR, PDGFR, and EGFR. nih.govekb.eg This interference with signaling pathways crucial for cell proliferation and survival leads to the antiproliferative effects. Some derivatives also induce apoptosis. nih.govnih.gov

The anti-inflammatory and analgesic properties are often linked to the inhibition of enzymes involved in the inflammatory cascade, such as COX and LOX, and the reduction of pro-inflammatory cytokines. rsc.orgnih.govunav.edunih.govipp.pt

Table 5: Summary of Mechanisms of Action for Quinoxaline Derivatives

| Biological Activity | Key Molecular Target/Mechanism |

|---|---|

| Antibacterial | Inhibition of DNA gyrase. tandfonline.comnih.gov |

| Antifungal | Inhibition of DNA synthesis. tandfonline.com |

| Antiviral (Influenza) | Inhibition of NS1A protein-dsRNA interaction. nih.govnih.gov |

| Antiviral (SARS-CoV-2) | Inhibition of 3CLpro and PLpro. rsc.org |

| Anticancer | Inhibition of protein kinases (VEGFR, PDGFR, EGFR), induction of apoptosis. nih.govekb.eg |

| Anti-inflammatory | Inhibition of COX and LOX, reduction of pro-inflammatory cytokines. rsc.orgnih.govunav.edunih.govipp.pt |

Enzyme Inhibition Studies (e.g., SIRT1, PDE4, Luciferase, Proteases)

While the broader class of quinoxaline derivatives has been extensively studied for enzyme inhibition, specific data on 8-Bromo-2-chloroquinoxaline's activity against SIRT1, PDE4, luciferase, and proteases are not extensively detailed in publicly available research. However, the general behavior of related compounds provides a basis for potential activity.

Kinase Inhibition : Quinoxaline derivatives are well-documented as kinase inhibitors. For instance, certain pyrrolo[3,2-b]quinoxaline-derivatives have been investigated as inhibitors of kinases like LYN, BTK, and mTOR, which are relevant targets in lymphoma. nih.gov The mechanism of action for this compound may involve the inhibition of kinases that are crucial for cell proliferation, suggesting potential applications in cancer research.

SIRT1 Inhibition : Sirtuin 1 (SIRT1) is a key enzyme in cellular regulation, and its inhibitors are of significant interest. Studies on other molecular scaffolds have shown that halogen substitutions, such as a p-bromo group on a cambinol analog, can lead to selective SIRT1 inhibition. nih.gov This highlights the potential influence of the bromo-substituent on the 8-position of the quinoxaline ring in directing enzyme inhibitory activity.

PDE4 Inhibition : Phosphodiesterase 4 (PDE4) inhibitors are another important class of therapeutic agents. While research has identified substituted 8-arylquinoline (a related but distinct heterocyclic system) derivatives as potent PDE4 inhibitors, specific studies on quinoxaline-based inhibitors, including this compound, are less common. nih.gov

Luciferase Inhibition : Firefly luciferase (FLuc)-based assays are common in high-throughput screening, but are susceptible to interference from small molecule inhibitors. nih.gov A wide range of chemical structures can inhibit FLuc, often competitively with the luciferin substrate. nih.gov Without specific testing, it is plausible that a compound like this compound could demonstrate inhibitory activity in such assays, a factor that would need to be controlled for in screening campaigns.

Interaction with Specific Biological Targets and Cellular Pathways

The precise biological targets and cellular pathways modulated by this compound are not definitively established. However, research on analogous compounds reveals several pathways that are frequently affected by the quinoxaline scaffold.

NF-κB Pathway : In studies of otoprotection, the quinoxaline derivative quinoxaline-5-carboxylic acid (Qx28) was found to protect hair cells by blocking the activation of the NF-κB canonical pathway. nih.gov This suggests that quinoxaline derivatives can interfere with key inflammatory and cell survival signaling pathways.

STAT3 Pathway : A novel class of quinoxaline–arylfuran derivatives has been shown to exert antiproliferative effects by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). mdpi.com The representative compound QW12 was found to bind to the SH2 domain of the STAT3 protein, thereby blocking downstream signaling. mdpi.com

Actin Cytoskeleton & Redox Homeostasis : In the protozoan Entamoeba histolytica, certain quinoxaline derivatives were found to affect proteins related to the actin cytoskeleton, intracellular traffic, and redox homeostasis. nih.goved.ac.uk This indicates that quinoxalines can impact fundamental cellular processes related to structure, motility, and stress response.

Otoprotective Mechanisms against Drug-Induced Ototoxicity

Drug-induced hearing loss (ototoxicity) is a significant side effect of essential medicines like aminoglycoside antibiotics and the chemotherapy agent cisplatin. tandfonline.com Quinoxaline derivatives have emerged as a promising class of compounds for protecting the delicate hair cells of the inner ear from such damage. nih.gov

A library of 68 quinoxaline derivatives was screened for protection against aminoglycoside-induced hair cell damage in zebrafish. nih.gov From this screening, several protective compounds were identified, with quinoxaline-5-carboxylic acid (Qx28) proving to be the most robust, offering protection against both aminoglycosides and cisplatin in both zebrafish and mouse cochlear explants. nih.govnih.gov

The mechanism of protection was determined not to be the blockage of mechanotransduction channels, which are the entry point for aminoglycosides into hair cells. nih.gov Instead, further investigation revealed that Qx28 protects hair cells by inhibiting the activation of the NF-κB canonical pathway . nih.gov This suggests that the otoprotective effect is mediated by interfering with the downstream cellular stress and apoptotic pathways initiated by the ototoxic drugs.

| Compound | Structure Highlight | Protective Activity | Mechanism of Action |

|---|---|---|---|

| Quinoxaline (Parent Compound) | Unsubstituted Scaffold | Partial protection against aminoglycoside-induced ototoxicity | Not fully elucidated, likely related to downstream stress pathways |

| Quinoxaline-5-carboxylic acid (Qx28) | Carboxylic acid at position 5 | Robust protection against both aminoglycoside and cisplatin-induced ototoxicity | Blocks NF-κB canonical pathway activation |

Effect on Erythrophagocytosis in Protozoa (e.g., Entamoeba histolytica)

Quinoxaline derivatives, specifically quinoxaline 1,4-di-N-oxides (QdNOs), have demonstrated significant activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. nih.gov The virulence of this parasite is linked to its ability to engulf host cells, particularly red blood cells, a process known as erythrophagocytosis.

Studies on specific QdNOs, namely compounds T-001 and T-017 , revealed that they modify the virulence of E. histolytica trophozoites by altering their capacity for erythrophagocytosis. nih.goved.ac.uk In addition to affecting phagocytosis, these compounds also impacted other virulence-related functions such as migration, adhesion, and cytolytic capacity. nih.goved.ac.uk

The anti-amoebic effect is linked to multiple mechanisms. The compounds were shown to increase reactive oxygen species (ROS) within the parasite and inhibit the crucial enzyme thioredoxin reductase (TrxR), disrupting its redox homeostasis. nih.goved.ac.uk Proteomic analysis further showed that these derivatives deregulate proteins involved with the actin cytoskeleton, which is essential for the physical process of phagocytosis. nih.gov

| Compound | Key Effect | Observed Cellular Changes | Proposed Mechanism |

|---|---|---|---|

| T-001 (QdNO) | Altered Virulence | Modified erythrophagocytosis, migration, adhesion, and cytolytic capacity. Deregulation of 163 proteins. | Increased ROS, inhibition of thioredoxin reductase, disruption of actin cytoskeleton. |

| T-017 (QdNO) | Altered Virulence | Modified erythrophagocytosis, migration, adhesion, and cytolytic capacity. Deregulation of 131 proteins. | Increased ROS, inhibition of thioredoxin reductase, disruption of actin cytoskeleton. |

Structure-Activity Relationship (SAR) Derivations from Biological Studies

The analysis of structure-activity relationships (SAR) helps to determine which chemical moieties on a core scaffold are responsible for its biological effects. researchgate.net For the quinoxaline scaffold, SAR studies have provided valuable insights into how different substituents influence activity.

For Otoprotective Activity : The screening of a quinoxaline library pointed to the importance of the substituent at position 5. The presence of a carboxylic acid group at position 5 (as in Qx28) was identified as a key feature for conferring robust protection against drug-induced hair cell damage. nih.gov This suggests that for this particular activity, a hydrogen bond-donating and accepting group at this position is critical for interaction with the biological target, likely within the NF-κB pathway.

For Anticancer Activity : SAR in anticancer quinoxalines is highly dependent on the specific cellular target. For instance, in a series of 2-aminoimidazole–linked quinoxaline Schiff bases, the substitution pattern on a terminal phenyl ring was critical for antiproliferative activity against HCT-116 and SKOV3 cancer cell lines. researchgate.net In other series, the replacement of an electron-releasing group like -OCH3 with an electron-withdrawing group like -Cl was found to decrease activity, indicating sensitivity to the electronic properties of the substituents.

Research in Advanced Materials Science and Other Emerging Applications of Quinoxaline Compounds

Applications in Organic Electronics and Functional Materials

Quinoxaline (B1680401) derivatives are recognized as attractive electron-transporting materials. qmul.ac.ukbohrium.com The electron-withdrawing character of the pyrazine (B50134) ring imparts n-type semiconductor properties, making them suitable for a range of electronic devices. bohrium.com Research has demonstrated the use of quinoxaline-based molecules in:

Organic Field-Effect Transistors (OFETs) : As the active semiconductor layer, quinoxaline derivatives can facilitate electron transport. frontiersin.orgresearchgate.net

Organic Solar Cells (OSCs) : They are used as non-fullerene acceptors, which are crucial components for efficient charge separation and collection. nih.gov

Organic Light-Emitting Diodes (OLEDs) : The quinoxaline moiety can be incorporated into emitter molecules, particularly for thermally activated delayed fluorescence (TADF) applications. bohrium.com

The ability to synthesize donor-acceptor (D-A) type conjugated polymers using intermediates like 8-Bromo-2-chloroquinoxaline allows for the fine-tuning of electrochemical properties, such as the HOMO/LUMO energy levels and the band gap, which are critical for device performance. frontiersin.org

Investigation as Corrosion Inhibitors for Metallic Substrates

Quinoxaline derivatives have proven to be highly effective corrosion inhibitors, particularly for mild steel in acidic environments. iaea.orgresearchgate.netresearchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. univen.ac.zanajah.edu

The mechanism of inhibition involves:

Adsorption : The electron-rich nitrogen atoms and the π-electrons of the aromatic system facilitate strong adsorption onto the vacant d-orbitals of the metal. mdpi.com This process can involve both physisorption and chemisorption, with studies suggesting that chemisorption is often the dominant mode. iaea.orguniven.ac.za

Protective Layer Formation : The adsorbed molecules create a barrier that isolates the metal surface from the corrosive medium. iaea.org The effectiveness of the inhibition is dependent on the molecular structure, concentration, and the nature of the substituents on the quinoxaline ring. najah.eduhilarispublisher.com

Studies have shown that quinoxaline derivatives obey various adsorption isotherms, including the Langmuir and Frumkin models, confirming their strong interaction with the metal surface. najah.eduacs.org The versatility of this compound allows for the synthesis of novel derivatives with tailored properties to maximize their surface coverage and protective capabilities.

Future Directions and Research Challenges in 8 Bromo 2 Chloroquinoxaline Studies

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes to 8-Bromo-2-chloroquinoxaline and its derivatives remains a primary focus for chemists. While traditional methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, are well-established, they often suffer from drawbacks like harsh reaction conditions, low yields, and the use of toxic reagents.

A significant challenge lies in achieving high regioselectivity during the synthesis of substituted this compound analogues. The development of synthetic methods that allow for the precise installation of various functional groups at specific positions on the quinoxaline core is crucial for structure-activity relationship (SAR) studies and the fine-tuning of desired properties.

Deeper Elucidation of Complex Reaction Mechanisms and Regioselectivity

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing synthetic methods and designing new ones. The interplay between the bromo and chloro substituents, as well as the nitrogen atoms in the pyrazine (B50134) ring, dictates the reactivity and regioselectivity of the molecule.

Future research should focus on detailed mechanistic studies of key reactions, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Investigating the kinetics and thermodynamics of these reactions will provide valuable insights into the factors controlling product formation. A particular challenge is to unravel the intricate details of regioselectivity, especially in reactions where multiple sites on the quinoxaline ring are susceptible to attack. For instance, understanding the photodeprotection mechanism of related bromo-hydroxy-quinoline compounds has shed light on the complex photochemical pathways that such molecules can undergo. nih.gov

Identification and Validation of New Biological Targets for Therapeutic Development

Quinoxaline derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A key future direction is the identification and validation of novel biological targets for derivatives of this compound. This will pave the way for the development of new therapeutic agents with improved efficacy and selectivity.

Modern drug discovery approaches, such as high-throughput screening and chemical proteomics, will be instrumental in identifying proteins that interact with this compound-based compounds. Once potential targets are identified, rigorous validation studies will be necessary to confirm their role in disease pathways and to understand the mechanism of action of the drug candidates. For example, studies have shown that quinoxaline analogues with bromo and chloro functionalities exhibit selectivity towards Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in several diseases, including neurodegenerative disorders and cancer. nih.gov The broad therapeutic potential of quinoxalines suggests that many more targets are yet to be discovered. researchgate.net

Advanced Integration of Computational and Experimental Approaches in Drug Discovery and Materials Design

The synergy between computational modeling and experimental studies is becoming increasingly crucial in accelerating the discovery and design of new molecules. In the context of this compound, this integrated approach can be applied to both drug discovery and the development of novel materials.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of this compound derivatives to specific biological targets and to guide the design of more potent analogues. nih.gov These in silico predictions can then be validated through experimental assays, creating an efficient feedback loop for lead optimization. A combined experimental and computational study on the photophysical properties of pyrrolo[1,2-a]quinoxalines has demonstrated the power of this integrated approach in understanding the behavior of complex quinoxaline derivatives. nih.gov

Similarly, in materials science, computational modeling can be used to predict the electronic and optical properties of polymers and other materials incorporating the this compound scaffold, guiding the synthesis of new materials with tailored functionalities.

Environmental and Safety Research of Quinoxaline Compounds in Food and Biological Systems (e.g., Mutagenicity)

As with any chemical compound intended for therapeutic or industrial use, a thorough assessment of the environmental fate and potential toxicity of this compound and its derivatives is of paramount importance. The presence of halogen atoms in the structure raises concerns about their persistence in the environment and potential for bioaccumulation.

常见问题

Q. What are the recommended synthetic routes for 8-Bromo-2-chloroquinoxaline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation of the quinoxaline core. A common approach is sequential halogen substitution: first introducing chlorine at the 2-position via nucleophilic aromatic substitution (NAS) using POCl₃ or PCl₅ under reflux, followed by bromination at the 8-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (60–80°C) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of halogenating agents) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (e.g., doublets for adjacent substituents) and deshielding effects from electronegative Br/Cl atoms. For example, the 8-Bromo substituent causes downfield shifts (~δ 8.5–9.0 ppm) in neighboring protons .

- Mass Spectrometry (MS) : Prioritize molecular ion peaks ([M+H]⁺) and isotopic patterns (Br: ~1:1 ratio for M/M+2; Cl: ~3:1 ratio for M/M+2) to confirm molecular weight .

- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., Cl⋯Cl contacts ~3.8–3.9 Å, as seen in related quinoxalines) to validate structural models .

Q. What solubility and stability challenges are associated with this compound, and how can storage conditions mitigate degradation?

- Methodological Answer : The compound exhibits low solubility in aqueous media but dissolves in DMSO or DCM. Stability issues arise from moisture-sensitive halogens; degradation products include hydrolyzed hydroxyl derivatives. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation . Pre-dry solvents (molecular sieves) and avoid prolonged exposure to light during handling.

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling predictions for this compound’s molecular geometry?

- Methodological Answer :

- Data Validation : Compare experimental bond lengths/angles (from X-ray) with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects (e.g., Cl⋯Cl interactions) not captured in gas-phase models .

- Contradiction Analysis : Use Hirshfeld surface analysis to quantify intermolecular forces influencing crystallographic data. Adjust computational models to include solvent or lattice effects .

Q. What strategies are effective for elucidating reaction mechanisms in this compound’s cross-coupling reactions when unexpected byproducts form?

- Methodological Answer :

- Mechanistic Probes : Employ isotopic labeling (e.g., deuterated substrates) or trapping experiments (TEMPO for radical intermediates) to identify transient species.

- Byproduct Characterization : Use LC-MS/MS to detect low-abundance species. For Suzuki-Miyaura couplings, common byproducts arise from protodehalogenation (quinoxaline) or homo-coupling (biaryl), requiring careful control of Pd catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. How should researchers design experiments to investigate electronic effects of bromo and chloro substituents on the quinoxaline ring’s reactivity?

- Methodological Answer :

- Electron Density Mapping : Use Hammett substituent constants (σₚ for Cl: +0.23; Br: +0.26) to predict regioselectivity in electrophilic substitutions.

- Competitive Reactivity Studies : Compare reaction rates of this compound with mono-halogenated analogs (e.g., 2-chloroquinoxaline) in SNAr or Pd-catalyzed reactions. Monitor kinetics via in-situ IR or NMR .

Q. What methodologies are recommended for analyzing conflicting spectroscopic data in halogenated quinoxaline derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) with high-resolution MS to resolve ambiguous assignments. For example, overlapping aromatic signals can be deconvoluted using COSY .

- Error Source Identification : Check for impurities (HPLC purity >98%) or solvent artifacts. For crystallographic disagreements, re-measure data at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。